molecular formula C18H37NO3 B1614667 N,N-Bis(2-hydroxyethyl)tetradecanamide CAS No. 7545-23-5

N,N-Bis(2-hydroxyethyl)tetradecanamide

Cat. No.: B1614667
CAS No.: 7545-23-5
M. Wt: 315.5 g/mol
InChI Key: SKDZEPBJPGSFHS-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)tetradecanamide is an organic compound with the molecular formula C₁₈H₃₇NO₃. It is a type of amide derived from myristic acid and diethanolamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(2-hydroxyethyl)tetradecanamide can be synthesized through the amidation of myristic acid with diethanolamine. The reaction typically involves the use of a catalyst such as tetrabutylammonium iodide and is carried out in an organic solvent like dichloromethane. The reaction mixture is maintained at a low temperature (0°C) to control the reaction rate and improve yield. The product is then purified using silica gel column chromatography with a mobile phase of dichloromethane and methanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)tetradecanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl groups.

Major Products

    Oxidation: Myristic acid derivatives.

    Reduction: N,N-Bis(2-aminoethyl)tetradecanamide.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)tetradecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)tetradecanamide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is crucial in various applications, including drug delivery and industrial formulations. The compound interacts with molecular targets through hydrogen bonding and hydrophobic interactions, stabilizing the interface between different phases .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)lauramide: Similar structure but derived from lauric acid.

    N,N-Bis(2-hydroxyethyl)palmitamide: Derived from palmitic acid.

    N,N-Bis(2-hydroxyethyl)oleamide: Derived from oleic acid.

Uniqueness

N,N-Bis(2-hydroxyethyl)tetradecanamide is unique due to its specific chain length (tetradecanamide) and the presence of two hydroxyl groups. This combination provides it with distinct surfactant properties, making it particularly effective in forming stable emulsions and enhancing solubility in various applications .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16-20)15-17-21/h20-21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEPBJPGSFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064740, DTXSID001022431
Record name N,N-Bis(2-hydroxyethyl)tetradecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C14-16, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7545-23-5, 68439-62-3
Record name Myristic acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7545-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)myristamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C14-16, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanamide, N,N-bis(2-hydroxyethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C14-16, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)myristamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTIC DIETHANOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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